2,5-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
2,5-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with methoxy groups and a sulfonamide group
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-13-17(27-19(22-13)14-5-4-9-20-12-14)8-10-21-28(23,24)18-11-15(25-2)6-7-16(18)26-3/h4-7,9,11-12,21H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNBYUVKWLFIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple stepsCommon reagents used in these reactions include alkyl halides, thionyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert sulfonamides to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2,5-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide serves as a versatile building block. It can undergo various chemical reactions including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction can yield amines.
- Substitution : Nucleophilic substitution can generate diverse derivatives.
These properties make it a valuable precursor for developing more complex molecules in chemical synthesis.
Biology
The compound has been investigated for its potential as a biochemical probe. Specific applications include:
- Enzyme Activity Studies : It can be used to study the interaction between enzymes and substrates.
- Protein Interaction Studies : The compound may help elucidate protein-protein interactions in various biological pathways.
Medicine
Research has highlighted several therapeutic potentials:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against certain pathogens.
- Anticancer Properties : Investigations into its effects on cancer cell lines indicate potential cytotoxic effects, warranting further research into its mechanisms of action.
Industry
In industrial applications, this compound is being explored for:
- Material Development : Its unique chemical structure allows it to be used in the formulation of new materials with specific properties.
- Chemical Processes : It may facilitate novel chemical processes due to its reactive functional groups.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
Case Study 2: Anticancer Research
Another research project focused on the anticancer effects of this compound on human cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner . This positions the compound as a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: A compound with a similar benzene ring structure but different substituents.
2,4-Dimethoxybenzylamine: Another compound with methoxy groups on the benzene ring but different functional groups.
Uniqueness
2,5-dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is unique due to its combination of methoxy, sulfonamide, thiazole, and pyridine groups. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2,5-Dimethoxy-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a sulfonamide group, which is commonly associated with various pharmacological properties, including antibacterial and anticancer activities. The structural complexity of this compound, characterized by the presence of methoxy groups and a thiazole-pyridine moiety, suggests a multifaceted mechanism of action.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₁N₃O₄S |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 873587-47-4 |
The structure includes methoxy groups at the 2 and 5 positions on the benzene ring and a sulfonamide group that enhances its solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. A study indicated that thiazole-containing compounds exhibited IC50 values in the low micromolar range against colon carcinoma cells (HCT-15) . The presence of the thiazole ring in this compound may enhance its biological activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The sulfonamide group in this compound likely contributes to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism has been well-documented for other sulfonamide derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole and pyridine moieties significantly affect biological activity. For example, methyl substitutions on the pyridine ring have been correlated with increased potency against specific cancer cell lines .
Study on Thiazole Derivatives
A comprehensive study evaluated various thiazole derivatives for their anticancer efficacy. Compounds structurally related to our target compound displayed varying degrees of activity against cancer cell lines. For example, certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .
Antimicrobial Efficacy
In another investigation focused on sulfonamide derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
